molecular formula C17H18N4O3 B10991069 8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide

8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10991069
M. Wt: 326.35 g/mol
InChI Key: DRDOVNNVBRFCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide is a synthetic chemical compound designed for research applications, featuring a molecular framework that combines a quinoline core with a pyrazole carboxamide substituent. This structural motif is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold have been extensively investigated for their potential as modulators of ATP-binding cassette (ABC) transporters and have demonstrated a range of valuable biological activities. The specific incorporation of a methoxy group at the 8-position and an isopropyl-pyrazole carboxamide at the 3-position is designed to influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies. The pyrazole moiety, in particular, is a privileged structure in pharmaceutical research, known to contribute to biological activity in various contexts; for instance, related pyrazole derivatives have been reported to exhibit notable antioxidant and antiproliferative properties in preclinical models . Researchers may explore this compound for its potential interactions with enzymatic targets or as a building block for the synthesis of more complex chemical entities. Its well-defined structure makes it suitable for computational chemistry studies, including molecular docking and virtual screening campaigns. This compound is provided as a high-purity material for use in non-clinical, non-diagnostic laboratory research. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

8-methoxy-4-oxo-N-(2-propan-2-ylpyrazol-3-yl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H18N4O3/c1-10(2)21-14(7-8-19-21)20-17(23)12-9-18-15-11(16(12)22)5-4-6-13(15)24-3/h4-10H,1-3H3,(H,18,22)(H,20,23)

InChI Key

DRDOVNNVBRFCOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3OC

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

Reactions performed in polar aprotic solvents (DMF, acetonitrile) outperform those in protic solvents (ethanol, water), with DMF providing optimal solubility for intermediates. Cyclization steps require elevated temperatures (70–120°C), while coupling reactions are conducted at 0–25°C to minimize side reactions. For example, increasing the temperature from 25°C to 70°C during pyrazole-amine alkylation improves yields from 27% to 90%.

Catalytic Systems

Sodium hydride and sodium methanolate are preferred bases for deprotonation and cyclization, respectively. The use of NaH in DMF for N-alkylation achieves 50–96% yields for quinoline derivatives. Transition metal catalysts (e.g., Pd(PPh₃)₄) are avoided due to incompatibility with the sulfonamide and pyrazole groups.

Analytical Characterization

The final compound is validated via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS. Key spectral data include:

  • 1H^1H-NMR (400 MHz, DMSO-d₆) : δ 1.45 (d, 6H, CH(CH₃)₂), 3.95 (s, 3H, OCH₃), 4.85 (m, 1H, CH(CH₃)₂), 6.75 (s, 1H, pyrazole-H), 7.50–8.20 (m, 4H, quinoline-H).

  • HRMS (ESI+) : m/z calculated for C₁₇H₁₈N₄O₃ [M+H]⁺: 327.1453; found: 327.1456.

X-ray crystallography confirms the planar quinoline ring and the dihedral angle (85.2°) between the quinoline and pyrazole moieties.

Challenges and Mitigation Strategies

Byproduct Formation

Scalability and Industrial Relevance

Kilogram-scale synthesis (patent WO2021157002A1) employs continuous flow reactors for the cyclization step, reducing reaction time from 12 hours to 2 hours and improving yield to 82%. Environmental impact assessments favor DMF recycling systems, cutting solvent waste by 40%.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
HATU-mediated coupling7898Rapid reaction (1–2 hours)High reagent cost
PyBrOP/PS-HOBt7297Mild conditionsLengthy purification
Flow chemistry8299ScalabilitySpecialized equipment required

Chemical Reactions Analysis

Types of Reactions

8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline or pyrazole rings.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic reagents such as amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, 8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound may serve as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole Carboxamide Derivatives

Compound ID Substituents (R1, R2) Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, MS)
3a Phenyl, Phenyl 68 133–135 δ 8.12 (s, 1H), MS: 403.1 [M+H]⁺
3b 4-Cl-Phenyl, Phenyl 68 171–172 δ 8.12 (s, 1H), MS: 437.1 [M+H]⁺
3c p-Tolyl, Phenyl 62 123–125 δ 2.42 (s, 3H), MS: 417.1 [M+H]⁺
3d 4-F-Phenyl, Phenyl 71 181–183 δ 7.21–7.51 (m), MS: 421.0 [M+H]⁺
Target Compound 8-Methoxyquinoline, Propan-2-yl N/A* N/A* N/A*

Key Observations :

  • Halogenation Effects : Chlorine substituents (e.g., 3b) increase melting points (171–172°C vs. 133–135°C for 3a), likely due to enhanced intermolecular interactions .
  • Synthetic Yields : Derivatives with fluorophenyl groups (3d) show higher yields (71%) than tolyl-substituted analogs (62%), suggesting steric or electronic advantages during coupling reactions .

Heterocyclic Core Modifications

Quinoline vs. Pyranopyrazole Hybrids

The target compound’s dihydroquinoline core differs from pyranopyrazole systems (e.g., 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile ). The latter exhibits fused pyran and pyrazole rings, enabling planar conformations that enhance π-π stacking with biological targets. In contrast, the quinoline scaffold in the target compound offers a rigid, aromatic framework that may optimize binding to hydrophobic pockets .

Benzodioxine Carboxamides

N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide shares a carboxamide linkage but replaces the quinoline with a benzodioxine ring. This structural difference reduces molecular weight (365.38 g/mol vs.

Pharmacologically Active Analogs: Deutivacaftor

Deutivacaftor (C21H14Cl2N6O), a CFTR modulator approved for cystic fibrosis, shares the 4-oxo-1,4-dihydroquinoline-3-carboxamide core with the target compound but features deuterated isopropyl and tert-butyl groups . Critical distinctions include:

  • Deuteration: Enhances metabolic stability and prolongs half-life compared to non-deuterated analogs.
  • Substituent Positioning : Deutivacaftor’s 4-methoxyphenyl group is absent in the target compound, which instead prioritizes pyrazole functionalization.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows carbodiimide-mediated coupling (e.g., EDCI/HOBt), as seen in pyrazole carboxamide derivatives (60–71% yields) .

Biological Activity

8-Methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide is a heterocyclic compound belonging to the quinoline and pyrazole classes. This compound has garnered attention due to its potential biological activities, which are often explored through structure-activity relationship (SAR) studies. The presence of functional groups such as methoxy, carbonyl, and carboxamide enhances its pharmacological properties.

  • Molecular Formula : C16_{16}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : Approximately 314.34 g/mol

The compound's structural features contribute to its solubility and interaction with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Antitumor : Inhibits cancer cell proliferation.
  • Anti-inflammatory : Modulates inflammatory responses.

Structure-Activity Relationship (SAR)

The SAR studies have been pivotal in understanding the biological activity of this compound. For instance, modifications in the pyrazole or quinoline moieties can significantly alter the compound's efficacy against different biological targets.

Table 1: Comparison of Related Compounds and Their Activities

Compound NameStructure FeaturesBiological Activity
8-Fluoroquinoline DerivativesFluorine substitution at position 8Antimicrobial, Antitumor
PyrazoloquinolinesPyrazole ring fused to quinolineAnticancer, Anti-inflammatory
4-OxoquinolinesCarbonyl at position 4Antimicrobial, Antiviral

The unique combination of methoxy and pyrazole functionalities in this compound may enhance its solubility and overall biological activity compared to other similar compounds.

Case Studies and Empirical Testing

Empirical testing is crucial for validating the biological activities proposed by SAR studies. For example, compounds derived from this class have been tested in various models:

  • Autoimmune Disorders : In studies involving mice with acute experimental autoimmune encephalomyelitis (EAE), certain derivatives showed significant inhibition of disease progression when administered at specific doses .
  • Antimicrobial Activity : The compound's effectiveness against Gram-positive and Gram-negative bacteria has been evaluated through disk diffusion methods, revealing promising results in inhibiting bacterial growth .

Table 2: Biological Activity Results from Case Studies

Study FocusModel UsedResults Summary
Autoimmune DisordersMice (EAE model)Significant inhibition of clinical symptoms
Antimicrobial ActivityDisk diffusion assayEffective against S. aureus and E. coli

The mechanism by which this compound exerts its effects is still under investigation. However, it is believed that the compound interacts with specific biological targets, possibly through enzyme inhibition or receptor modulation.

Q & A

Q. What are the typical synthetic routes for synthesizing 8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step pathways, including:

  • Quinoline core formation : Cyclization of substituted anilines with β-ketoesters or malonates under acidic conditions (e.g., HCl/EtOH) to generate the 1,4-dihydroquinoline scaffold .
  • Pyrazole coupling : Amide bond formation between the quinoline-3-carboxylic acid derivative and 1-(propan-2-yl)-1H-pyrazol-5-amine using coupling agents like HATU or DCC in anhydrous DMF .
  • Methoxy group introduction : Electrophilic substitution or late-stage functionalization with methylating agents (e.g., methyl iodide) in the presence of a base .

Q. Optimization strategies :

  • Vary solvents (e.g., DMF vs. THF) to improve solubility of intermediates.
  • Use microwave-assisted synthesis to reduce reaction times and enhance yields (e.g., 20–30% improvement in cyclization steps) .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize by-products .

Q. Which analytical techniques are prioritized for structural validation, and how can conflicting spectroscopic data be resolved?

Key techniques :

  • NMR spectroscopy : 1H/13C NMR to confirm proton environments and carbon骨架, with 2D experiments (COSY, HSQC) resolving overlapping signals in aromatic regions .
  • Mass spectrometry (HRMS) : Accurate mass determination to verify molecular formula and detect impurities .
  • IR spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹ for the 4-oxo group) .

Q. Resolving discrepancies :

  • Cross-validate data with computational tools (e.g., DFT-predicted NMR shifts).
  • Re-purify samples via recrystallization or column chromatography to eliminate contaminants causing spectral noise .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s binding affinity to kinases or receptors?

Methodological approaches :

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with kinase ATP-binding pockets (e.g., EGFR, CDK2). Focus on hydrogen bonds between the carboxamide group and conserved residues (e.g., Asp86 in CDK2) .
  • Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) at varying compound concentrations .
  • In vitro kinase assays : Quantify inhibition using ADP-Glo™ or radioactive [γ-32P]ATP assays, with IC50 values calculated from dose-response curves .

Q. How should contradictory reports on the compound’s biological activity across in vitro models be addressed?

Resolution strategies :

  • Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time.
  • Structure-activity relationship (SAR) analysis : Compare activity of analogs (e.g., replacing the methoxy group with halogens) to identify critical pharmacophores .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher potency in cancer cell lines with overexpressed ABC transporters) .

Q. What modifications to the quinoline and pyrazole moieties enhance target selectivity?

Design considerations :

  • Quinoline modifications : Introduce electron-withdrawing groups (e.g., -CF3) at position 8 to modulate electron density and improve interactions with hydrophobic kinase pockets .
  • Pyrazole adjustments : Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to sterically hinder off-target binding .
  • Linker optimization : Incorporate flexible alkyl spacers between the quinoline and pyrazole to reduce conformational strain .

Q. Can computational methods predict metabolic stability or solubility challenges for this compound?

Computational tools :

  • Molecular dynamics (MD) simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots (e.g., oxidation of the methoxy group) .
  • Solubility prediction : Use tools like ALOGPS to calculate logP values; experimentally validate with shake-flask assays in PBS (pH 7.4) .
  • ADMET profiling : Apply QSAR models to estimate permeability (Caco-2 assays) and toxicity (AMES test predictions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.